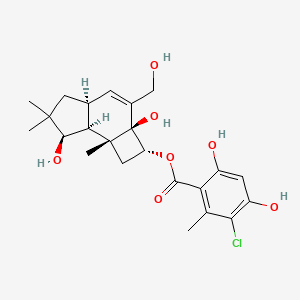

Melleolide M

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H29ClO7 |

|---|---|

Molecular Weight |

452.9 g/mol |

IUPAC Name |

[(2R,2aS,4aS,7R,7aS,7bR)-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-4,6-dihydroxy-2-methylbenzoate |

InChI |

InChI=1S/C23H29ClO7/c1-10-16(13(26)6-14(27)18(10)24)20(29)31-15-8-22(4)17-11(7-21(2,3)19(17)28)5-12(9-25)23(15,22)30/h5-6,11,15,17,19,25-28,30H,7-9H2,1-4H3/t11-,15-,17-,19-,22-,23+/m1/s1 |

InChI Key |

PBSFHHQIJGTBQH-NDVLAHOZSA-N |

Isomeric SMILES |

CC1=C(C(=CC(=C1Cl)O)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@H]4[C@@H]3[C@H](C(C4)(C)C)O)CO)O)C |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)O)O)C(=O)OC2CC3(C2(C(=CC4C3C(C(C4)(C)C)O)CO)O)C |

Synonyms |

melleolide M melleolide-M |

Origin of Product |

United States |

Advanced Structural Characterization and Elucidation

Sesquiterpenoid Protoilludane Skeleton Analysis

The core of Melleolide M is a sesquiterpenoid featuring a protoilludane skeleton. smolecule.comresearchgate.net This characteristic framework is a tricyclic system composed of fused cyclobutane (B1203170), cyclohexane, and cyclopentane (B165970) rings (a 5/6/4-ring system). nih.gov The protoilludane skeleton is a hallmark of metabolites produced by fungi of the Armillaria genus and is biosynthetically derived from the cyclization of farnesyl diphosphate (B83284). smolecule.comresearchgate.net The analysis of this complex scaffold in this compound was achieved primarily through nuclear magnetic resonance (NMR) spectroscopy, which helped to map the connectivity of the carbon and hydrogen atoms within this fused ring structure.

Aromatic Ester Moiety Investigations

Attached to the sesquiterpenoid core via an ester linkage is a distinct aromatic moiety. researchgate.net In this compound, this component is a chlorinated derivative of orsellinic acid. smolecule.com Specifically, it has been identified as a 3-chloro-4,6-dihydroxy-2-methylbenzoate group. smolecule.com The presence and substitution pattern of this aromatic ester are critical to the identity of this compound and distinguish it from other members of the melleolide family. researchgate.net Investigations into this part of the molecule relied on spectroscopic data that revealed the characteristic signals of a substituted benzene (B151609) ring, with mass spectrometry confirming the presence of a chlorine atom. researchgate.netebi.ac.uk

Stereochemical Analysis Methodologies

Determining the precise spatial arrangement of atoms, or stereochemistry, of this compound required the application of several advanced analytical methods.

NMR spectroscopy was fundamental to the structural elucidation of this compound. nih.gov One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provided initial information about the chemical environment and number of different hydrogen and carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments were then used to piece together the molecular structure. Correlation spectroscopy (COSY) helped establish proton-proton couplings within individual spin systems, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlated protons with their directly attached carbons and with carbons two to three bonds away, respectively. This data allowed for the complete assembly of the planar structure.

To determine the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) and/or Rotating-frame Overhauser Effect Spectroscopy (ROESY) were employed. researchgate.net These experiments detect protons that are close to each other in space, regardless of whether they are connected through chemical bonds. Analysis of these NOE/ROE correlations allowed for the establishment of the relative configuration of the chiral centers in the protoilludane skeleton. mdpi.comnih.gov

Table 1: Illustrative NMR Data for Structural Elucidation of this compound (Note: This table is a representative example of the types of data used and is not exhaustive.)

| Technique | Information Gained |

|---|---|

| ¹H NMR | Provides chemical shift and multiplicity for each proton, indicating its electronic environment and neighboring protons. |

| ¹³C NMR | Determines the chemical shift for each unique carbon atom, identifying functional groups like carbonyls, alkenes, and aliphatic carbons. |

| COSY | Maps the H-H bond connectivity, revealing the spin systems of the molecule's fragments. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, essential for connecting the molecular fragments. |

| NOESY/ROESY | Reveals through-space proximity of protons, which is crucial for determining the relative stereochemistry of the molecule. |

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), was critical for determining the elemental composition of this compound. researchgate.net HRESI-MS provides an extremely accurate measurement of the mass-to-charge ratio of the parent ion. This precision allows for the calculation of a single, unambiguous molecular formula that corresponds to the measured mass, confirming the presence of carbon, hydrogen, chlorine, and oxygen atoms in the exact numbers predicted by the structure. researchgate.net

| HRESI-MS | Measurement of a highly accurate m/z value. | Confirmed the molecular formula as C₂₃H₂₉ClO₇. smolecule.com |

The initial report on the isolation of this compound cited the use of X-ray analysis as one of the methods to determine its structure. nih.gov X-ray crystallography provides the most definitive evidence for the structure and absolute stereochemistry of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the material, which produces a diffraction pattern that can be mathematically reconstructed into a three-dimensional model of the electron density of the molecule. For other closely related compounds, such as Melleolide L, the absolute stereochemistry was unequivocally established through X-ray crystallographic analysis of a suitable derivative. mdpi.com

For many natural products in the melleolide class, the absolute configuration has been assigned through chiroptical methods like Circular Dichroism (CD) spectroscopy. researchgate.net This technique measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. The absolute stereochemistry of a new compound can be determined by comparing its experimental CD spectrum to that of a known, structurally similar compound. mdpi.com

More recently, this method is often combined with computational approaches. The experimental Electronic Circular Dichroism (ECD) spectrum is compared with theoretical spectra calculated for different possible stereoisomers using methods like Density Functional Theory (DFT). labby.jp A match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. researchgate.net

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Melleolide L |

| Farnesyl diphosphate |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods provide foundational data regarding the functional groups and electronic systems within a molecule. For the melleolide class of compounds, UV-Vis and IR spectroscopy are instrumental in identifying the characteristic chromophores and key chemical bonds.

The UV spectra of melleolides are defined by the presence of the substituted aromatic ring. sisef.org General studies on melleolide-containing extracts show characteristic absorption maxima around 216, 263, and 302-304 nm, which indicates a common hydroxylated aromatic core structure among these compounds. sisef.org

Infrared spectroscopy on melleolides reveals absorptions corresponding to their principal functional groups. griffith.edu.authieme-connect.com These typically include broad absorption bands for hydroxyl (-OH) groups, strong absorptions for ester carbonyl (C=O) groups, and bands related to the aromatic ring's C=C and C-H vibrations. orgchemboulder.comucla.edu

Specific spectroscopic data for this compound and its co-isolated analogues, Melleolide K and L, were determined upon their isolation. nih.gov

Table 1: Spectroscopic Data for Melleolide Analogues Specific data for this compound is not detailed in the provided abstract, but data for related melleolides illustrates the characteristic values.

| Compound | UV λmax (nm) | Key IR νmax (cm⁻¹) | Reference |

|---|---|---|---|

| 10,15-dihydroxydihydromelleolide | 213, 265, 302 | Not specified | d-nb.info |

| Melledonal C | 216, 263, 304 | 1690 (unsaturated aldehyde), 1650 (chelated ester) | sisef.org |

| Armimelleolide C | 194, 214, 266, 302 | 2949, 1645, 1621, 1588, 1261 | d-nb.info |

Comparative Structural Analyses with Melleolide Analogues

The structure of this compound is best understood in the context of its chemical relatives. Melleolides are defined by a sesquiterpenoid protoilludane core linked to an orsellinic acid derivative. leibniz-hki.de Variations in hydroxylation, chlorination, and oxidation states on both the sesquiterpene and aromatic moieties give rise to the wide diversity of this family. sisef.org

This compound was isolated and characterized alongside Melleolide K and Melleolide L from Armillariella mellea. nih.gov Its structure shares the core melleolide skeleton but differs in its specific functionalization. A key comparison is with Melleolide D, which is frequently co-isolated from Armillaria species. sisef.org The structural difference between Melleolide C and Melleolide D, for example, is the presence of a chlorine atom at the C-6′ position on the orsellinic ring in Melleolide D. sisef.org this compound features a dihydroxy-chloro-orsellinate moiety. hmdb.ca

Table 2: Structural Comparison of this compound and Its Analogues

| Compound | Molecular Formula | Key Structural Features & Differences |

|---|---|---|

| This compound | C₂₃H₂₉ClO₇ | Features a 4',5'-dihydroxy-6'-chloro-o-orsellinate moiety attached to the protoilludane core. hmdb.ca |

| Melleolide L | C₂₃H₂₈O₇ | Co-isolated with this compound; its absolute stereochemistry was determined by X-ray analysis. mdpi.comnih.gov Lacks the chlorine atom present in M. |

| Melleolide D | C₂₄H₃₁ClO₆ | Features a 4'-hydroxy-5'-methoxy-6'-chloro-o-orsellinate group. Differs from this compound by having a methoxy (B1213986) group at C-5' instead of a hydroxyl group. hmdb.ca |

| Melleolide F | C₂₃H₃₀O₆ | Contains a simpler o-orsellinate moiety (4'-hydroxy) and lacks the chlorine and additional hydroxyl group seen in this compound. ebi.ac.uk |

Comprehensive Biosynthetic Pathway Elucidation

Initial Enzymatic Steps: Farnesyl Diphosphate (B83284) Cyclization

The journey towards Melleolide M begins with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP). nih.govsmolecule.com This crucial step is catalyzed by a specific terpene synthase, setting the stage for the formation of the characteristic protoilludane skeleton. smolecule.com

The first committed step in the biosynthesis of all melleolides is the cyclization of FPP to produce protoilludene. nih.govresearchgate.net This reaction is catalyzed by the enzyme protoilludene synthase, designated as Pro1. nih.govnih.gov In Armillaria gallica, Pro1 has been identified as a single-copy gene with an open reading frame of 1041 base pairs, encoding a protein of 347 amino acids with a predicted molecular mass of 40 kDa. nih.gov The Pro1 polypeptide contains the characteristic DEXXD and NDxxSxxxE motifs typical of terpene synthases. nih.gov

Kinetic studies of the purified Pro1 enzyme from A. gallica revealed a K\u2098 value for farnesyl diphosphate of 0.53 \u00b5M. nih.gov The enzyme's activity is dependent on divalent metal ions, with optimal activity observed in the presence of 5 mM MgCl\u2082. nih.gov The temperature optimum for the enzyme is 22 \u00b0C, with a significant loss of activity at temperatures above 35 \u00b0C. nih.gov

| Enzyme | Source Organism | Substrate | Product | K\u2098 | Optimal Temperature | Metal Cofactor |

| Protoilludene Synthase (Pro1) | Armillaria gallica | Farnesyl Diphosphate | 6-Protoilludene | 0.53 \u00b5M | 22 \u00b0C | Mg\u00b2\u207a |

The exclusive product of the Pro1-catalyzed cyclization of FPP is 6-protoilludene. nih.gov This was confirmed through the analysis of the reaction product from both partially purified native enzyme and heterologously expressed Pro1 in Escherichia coli. nih.gov The formation of 6-protoilludene is a critical branch point, as it serves as the precursor for the synthesis of both melleolides and armillyl orsellinates. researchgate.net Subsequent enzymatic modifications, primarily hydroxylations, are required to convert 6-protoilludene into the various hydroxylated protoilludanol alcohols that are later esterified. nih.govepo.org One such identified intermediate is 8\u03b1-hydroxy-6-protoilludene, which is a key step in the pathway leading to armillyl orsellinates. nih.govresearchgate.net

Protoilludene Synthase (Pro1) Characterization and Kinetics

Polyketide Biosynthesis of the Orsellinic Acid Moiety

A defining feature of melleolides is the presence of an orsellinic acid-derived side chain attached to the sesquiterpenoid core. sisef.org This aromatic moiety is synthesized via the polyketide pathway, a distinct biosynthetic route from the terpenoid pathway. researchgate.net

The synthesis of the orsellinic acid (OA) component is catalyzed by the iterative type I polyketide synthase (PKS) known as ArmB. core.ac.uknih.gov This enzyme was identified in the tree pathogen Armillaria mellea. core.ac.uk In vitro studies with heterologously produced ArmB demonstrated its ability to produce orsellinic acid by condensing one molecule of acetyl-CoA with three molecules of malonyl-CoA, followed by a C2-C7 ring closure. core.ac.ukuniprot.orguniprot.org

A remarkable feature of ArmB is its cross-coupling activity. nih.govnih.govresearchgate.net Beyond synthesizing orsellinic acid, ArmB also catalyzes the trans-esterification of the newly formed OA to various sesquiterpene alcohols, which are the hydroxylated derivatives of protoilludene. core.ac.ukuniprot.orguniprot.org This dual functionality makes ArmB a crucial enzyme in the assembly of the final melleolide structure, linking the products of the terpene and polyketide pathways. nih.govresearchgate.net The reconstitution of melledonol biosynthesis using a tricyclic Armillaria sesquiterpene alcohol and ArmB provided direct evidence for this intermolecular transesterification. core.ac.uknih.gov

Post-Synthetic Modifications and Enzymatic Diversification

Following the initial formation of the protoilludane scaffold and its esterification with orsellinic acid, a series of post-synthetic modifications occur. sisef.org These modifications, primarily hydroxylations, are responsible for the vast structural diversity observed within the melleolide family. researchgate.net

The hydroxylation of the protoilludene ring system is a key step in the diversification of melleolides and is catalyzed by cytochrome P450 monooxygenases (CYPs). smolecule.comresearchgate.netepo.org In A. gallica, a gene cluster containing the Pro1 gene also encodes four distinct cytochrome P450 monooxygenases, designated CYPArm1, CYPArm2, CYPArm3, and CYPArm4. researchgate.netresearchgate.net These enzymes are responsible for the regio- and stereospecific hydroxylation of the protoilludene backbone. researchgate.netnih.gov

For instance, CYPArm3 has been characterized as a protoilludene-8\u03b1-hydroxylase, catalyzing the first committed step towards the armillyl orsellinate branch of the pathway. researchgate.net The stepwise hydroxylation of the \u0394\u2076-protoilludene framework by these P450 enzymes generates a variety of hydroxylated intermediates. researchgate.netnih.gov These hydroxylated protoilludenes then serve as substrates for the PKS ArmB, leading to the formation of different melleolide congeners. uniprot.orguniprot.org The presence of multiple CYPs within the biosynthetic gene cluster highlights a key strategy for generating chemical diversity in this class of natural products. researchgate.net

| Enzyme Family | Specific Enzyme (Example) | Function | Substrate | Product |

| Cytochrome P450 Monooxygenases | CYPArm3 | Protoilludene-8\u03b1-hydroxylase | 6-Protoilludene | 8\u03b1-hydroxy-6-protoilludene |

Halogenation Processes by Flavin-Dependent Halogenases (ArmH1-ArmH5)

The chlorination of the melleolide scaffold is a key modification contributing to the structural diversity of this natural product family. nih.gov This process is catalyzed by a group of five flavin-dependent halogenases (FDHs), designated ArmH1 through ArmH5, in Armillaria mellea. nih.govasm.org A notable feature of this system is the genetic redundancy; all five enzymes are capable of transferring a single chlorine atom to the orsellinic acid moiety of the melleolide backbone. nih.govmdpi.com This five-fold parallelized biosynthetic step is an unusual phenomenon in natural product biosynthesis. nih.gov

These halogenases were identified outside of the main melleolide biosynthetic gene cluster. nih.govasm.org Genes armH1 and armH2 are located together, while armH3, armH4, and armH5 are found at other distinct loci in the A. mellea genome. nih.govasm.org Despite their genomic separation, all five genes are actively transcribed. nih.gov

In vitro characterization of the heterologously produced ArmH enzymes demonstrated their function. nih.gov Using melleolide F as a substrate, all five enzymes catalyzed its chlorination to produce 6'-chloro-melleolide F. mdpi.com While all are functional, ArmH4 exhibited the highest activity in these assays. mdpi.com The enzymes act on free melleolide substrates, a characteristic that distinguishes them from some carrier-protein-dependent halogenases. nih.govebi.ac.uk This is consistent with other known fungal halogenases that act on free phenolic substrates. acs.org The reaction requires FADH2, which is supplied by a flavin reductase. nih.gov

The ArmH enzymes show a preference for chloride but can also utilize bromide, as demonstrated by the successful bromination of melleolide F by ArmH4. mdpi.com However, iodination was not observed. mdpi.com The active site of these enzymes contains a conserved lysine (B10760008) residue, which is crucial for their catalytic activity. nih.gov

Interactive Data Table: Properties of ArmH Halogenases

| Enzyme | GenBank Accession No. | Location Relative to Melleolide Cluster | Substrate | Product |

|---|---|---|---|---|

| ArmH1 | JF739169 | Outside | Melleolide F | 6'-chloro-melleolide F |

| ArmH2 | JF739170 | Outside | Melleolide F | 6'-chloro-melleolide F |

| ArmH3 | KT819179 | Outside | Melleolide F | 6'-chloro-melleolide F |

| ArmH4 | KT819180 | Outside | Melleolide F | 6'-chloro-melleolide F |

| ArmH5 | KT819181 | Outside | Melleolide F | 6'-chloro-melleolide F |

Esterification Mechanisms

A critical step in the formation of melleolides is the esterification of the protoilludane sesquiterpene alcohol with an orsellinic acid derivative. nih.gov This reaction is catalyzed by the iterative type I polyketide synthase (PKS) ArmB. nih.govcore.ac.uk ArmB is a multifunctional enzyme that first synthesizes orsellinic acid (OA) and then catalyzes its esterification to a sesquiterpene alcohol. nih.govnih.gov

The process begins with the synthesis of orsellinic acid by ArmB. nih.gov Subsequently, ArmB exhibits a cross-coupling activity, forming an ester bond between the carboxylic acid of OA and a hydroxyl group of the sesquiterpene alcohol. nih.govnih.gov The reconstitution of melledonol biosynthesis was achieved in vitro by incubating heterologously produced ArmB with a tricyclic Armillaria sesquiterpene alcohol. nih.govresearchgate.net This intermolecular transesterification is considered a significant mechanism for generating structural diversity in fungal polyketides. nih.gov

The esterification typically occurs at the C5 hydroxyl position of the protoilludanol alcohol. nih.gov While orsellinic acid and protoilludanes are produced by various microorganisms, their coupling to form melleolides is a characteristic feature of the genus Armillaria. nih.gov

Other Structural Modifications (e.g., oxidation, double bond shifts, methyl ether formation)

The extensive structural diversity of the melleolide family, with over 60 variants, arises from a series of structural modifications to the core scaffold. nih.govresearchgate.net These modifications include hydroxylations, oxidations, double bond shifts, and methyl ether formation. nih.gov

Oxidation and Hydroxylation: The protoilludene core undergoes various hydroxylation and oxidation reactions. nih.gov Cytochrome P450 monooxygenases are implicated in these steps, leading to hydroxylations at positions such as C-1, C-4, C-5, C-10, and C-13. nih.govnih.gov The oxidation of the primary alcohol at C-13 to an aldehyde is another common modification. nih.gov

Double Bond Shifts: The position of the double bond in the six-membered ring of the protoilludene skeleton is a key structural variable. nih.gov For instance, armillyl orsellinates possess a Δ6-7 double bond, whereas melleolides have a Δ7-8 double bond. nih.gov A flavoprotein, Mld7, has been identified to catalyze an oxidation-triggered double-bond shift, which is accompanied by dehydration and acyl-group-assisted substitution at the C6 position to yield Δ7-protoilludene derivatives like melleolide. researchgate.netnih.gov

Methyl Ether Formation: Methyl ether formation at the O-5' position of the orsellinic acid moiety is another modification that contributes to the diversity of melleolides. nih.govresearchgate.net This modification has been associated with the phytotoxic activity of these compounds. researchgate.net An O-methyltransferase, protein 473, encoded within the melleolide gene cluster, is likely responsible for this reaction. nih.gov

Genetic Basis of Biosynthesis: Gene Cluster Analysis

The genes responsible for the biosynthesis of melleolides are largely organized into a biosynthetic gene cluster (BGC). nih.govnih.gov

Identification and Characterization of Biosynthetic Gene Clusters

The melleolide BGC was identified by searching the genome of A. mellea using the sequences of known key enzymes like protoilludene synthase and polyketide synthase. nih.gov This led to the discovery of a cluster of genes involved in the biosynthesis. nih.govnih.gov A similar gene cluster has also been identified in Armillaria gallica. nih.govresearchgate.net

The identified gene cluster in A. mellea contains genes encoding for:

Five cytochrome P450-dependent monooxygenases (implicated in hydroxylation). nih.gov

Four NAD+-dependent oxidoreductases. nih.gov

One flavin-dependent oxidoreductase. nih.gov

One O-methyltransferase. nih.gov

Notably, the halogenase genes (ArmH1-ArmH5) are not located within this primary BGC. nih.govasm.org The cluster in A. gallica also contains a protoilludene synthase gene and four genes for cytochrome P450 monooxygenases. nih.govresearchgate.net

Interactive Data Table: Genes in the Melleolide Biosynthetic Cluster of A. mellea

| Gene/Protein Name/Number | Putative Function |

|---|---|

| 476, 479-482 | P450-dependent monooxygenase |

| 468, 469, 474, 478 | NAD+-dependent oxidoreductase |

| 475 | Flavin-dependent oxidoreductase |

| 473 | O-methyltransferase |

| ArmB (477) | Polyketide synthase (Orsellinic acid synthesis and esterification) |

| Pro1 | Protoilludene synthase |

Transcriptional Regulation of Gene Expression

The expression of the melleolide biosynthetic gene cluster is subject to transcriptional regulation. researchgate.net Studies have shown that the expression levels of the mel gene cluster can be influenced by culture conditions. researchgate.net For example, fermentation in certain media can lead to the upregulated transcription of mel family genes, including those involved in the core structure formation (melA and melB) and post-modification steps (melD, melE, melQ). researchgate.net

Furthermore, a putative regulatory factor, MelF, has been identified. researchgate.net The upregulation of the melF gene has been correlated with increased production of melleolides, suggesting it plays a role in controlling the expression of the entire biosynthetic cluster. researchgate.net In fungi, transcriptional regulation is a primary level of control for metabolic pathways and is mediated by transcription factors that interact with gene promoters. frontiersin.org

Mechanistic Enzymology of Key Biosynthetic Enzymes

The biosynthesis of melleolides involves several enzymes with complex catalytic mechanisms.

Flavin-Dependent Halogenases (ArmH1-ArmH5): These enzymes catalyze the electrophilic chlorination of the orsellinic acid moiety. nih.govmdpi.com They belong to the class of flavin-dependent halogenases that act on free substrates. nih.gov The catalytic cycle involves the reduction of FAD by a flavin reductase to FADH2. nih.gov The FADH2 then reacts with molecular oxygen and a chloride ion to form a reactive chlorinating species, likely hypochlorous acid (HOCl), which then chlorinates the electron-rich aromatic ring of the melleolide. acs.org

Polyketide Synthase (ArmB): ArmB is an iterative type I PKS responsible for both the synthesis of orsellinic acid and its subsequent esterification. nih.gov The thioesterase (TE) domain of ArmB is believed to be responsible for the ester bond formation through a transesterification reaction, rather than the more common hydrolysis or lactonization activities of other PKS TE domains. core.ac.uk

Flavoprotein Mld7: This enzyme is a multifunctional glucose-methanol-choline (GMC) oxidase that catalyzes a key double-bond shift in the protoilludene core. researchgate.netnih.gov The proposed mechanism involves an oxidation-triggered process that leads to dehydration and an acyl-group-assisted substitution at C6, resulting in the formation of the Δ7-protoilludene structure characteristic of melleolides. researchgate.netnih.gov The product distribution of Mld7's activity can be regulated by its interaction with the cell membrane. researchgate.netnih.gov

GMC Oxidase (Mld7) Catalytic Mechanisms and Product Distribution

The biosynthesis of melleolides involves a crucial late-stage modification catalyzed by Mld7, a multifunctional flavoprotein belonging to the glucose-methanol-choline (GMC) oxidoreductase family. nih.govresearchgate.netcolab.ws This enzyme is responsible for significant structural diversification within the melleolide family. nih.gov The catalytic action of Mld7 is complex, initiating an oxidation-triggered double-bond shift from a Δ⁶-protoilludene intermediate. nih.govresearchgate.netresearchgate.net This primary oxidation is followed by a sequence of dehydration and an acyl-group-assisted substitution involving two distinct nucleophiles at the C6 position of the protoilludane skeleton. nih.govresearchgate.netresearchgate.netlabby.jp

Detailed mechanistic studies, supported by Density Functional Theory (DFT) calculations, have been employed to understand this intricate transformation. nih.govresearchgate.netresearchgate.net Mld7 accommodates the biosynthetic intermediate armillyl orsellinate as a substrate to produce key downstream products. researchgate.net The enzymatic process leads to the formation of Δ⁷-protoilludene derivatives, primarily melleolide and armillarivin (B160908). nih.govresearchgate.netresearchgate.net In vitro enzymatic reactions have identified an intermediate, compound 12 , which is suggested to be rapidly protonated within the active site cavity of the enzyme. researchgate.net The distribution between the final products is not random but is tightly regulated, a process in which the cellular environment plays a critical role. nih.govresearchgate.net

| Product | Precursor | Key Catalytic Step by Mld7 | Condition |

| Melleolide (8) | Armillyl orsellinate (6) | Oxidation, dehydration, acyl-group-assisted substitution | In vitro / In vivo |

| Armillarivin (7) | Armillyl orsellinate (6) | Redox-neutral hydride transfer | Presence of cell membranes |

| Compound 12 | Armillyl orsellinate (6) | Oxidation, dehydration, acyl-group-assisted substitution | In vitro only (transient intermediate) |

This table summarizes the known products of the Mld7-catalyzed reaction from the precursor armillyl orsellinate under different conditions as described in the research findings. researchgate.netresearchgate.net

Role of Cell Membrane Interactions in Product Regulation

A particularly significant aspect of the Mld7-catalyzed reaction is the regulation of its product distribution through interactions with the cell membrane. nih.govresearchgate.netlabby.jp The choice of which final compound is produced—melleolide or armillarivin—is directly influenced by the enzyme's association with a lipid bilayer. researchgate.netresearchgate.net

Specifically, the synthesis of armillarivin is exclusively observed when the Mld7 reaction occurs in the presence of cell membranes or artificial micelles, such as 1,2-diheptanoyl-sn-glycero-3-phosphocholine (B1670576) micelles. researchgate.netresearchgate.net This specific outcome is attributed to an unusual redox-neutral hydride transfer mechanism catalyzed by Mld7 when it is membrane-associated. researchgate.net In the absence of the cell membrane, as in typical in vitro enzymatic assays, the reaction yields different products, highlighting the membrane's function as a catalytic regulator. researchgate.netresearchgate.net This interaction underscores the importance of the cellular environment and subcellular localization in dictating the outcomes of biosynthetic pathways and achieving the chemical diversity observed in natural products. nih.govmdpi.comthoughtco.com

Synthetic Strategies and Bioproduction

Chemical Total Synthesis Approaches

The intricate, sterically congested tricyclic core of the melleolides presents a significant challenge for organic chemists. Total synthesis provides a means to confirm structures, enable the creation of analogues for structure-activity relationship studies, and develop novel synthetic methodologies.

The total synthesis of melleolides, such as the closely related Melleolide and Melleolide F, relies on a strategic retrosynthetic analysis to deconstruct the complex target into simpler, accessible starting materials. researchgate.netacs.org A common strategy for the protoilludane skeleton involves disconnecting the molecule at key bonds that can be formed reliably in the forward synthesis. youtube.comyoutube.com

A primary disconnection is often made at the ester linkage, separating the sesquiterpenoid protoilludane core from the orsellinic acid moiety. researchgate.net This is a logical step as the ester bond can be formed late in the synthesis. The core focus then shifts to the formidable 5/6/4-fused tricyclic system. A powerful approach to this system involves envisioning its formation from a more flexible precursor via an intramolecular cyclization. acs.org Key disconnections for the tricyclic core often target the formation of the four-membered cyclobutane (B1203170) ring, which can be constructed via cycloaddition reactions, and the six-membered ring, which can be closed using intramolecular reactions. acs.orgebi.ac.uk This approach simplifies the complex, three-dimensional challenge into a series of more manageable, two-dimensional ring-forming events.

Achieving the correct stereochemistry is paramount in the synthesis of melleolides. Several key reactions have been employed to construct the curved 5/6/4 tricyclic system with its characteristic angular hydroxy group. acs.org

A stereocontrolled total synthesis of related melleolides has been achieved using three critical transformations: researchgate.netacs.orgebi.ac.uk

[2+2] Cycloaddition: A Me₃Al-catalyzed [2+2] cycloaddition between a ketene (B1206846) silyl (B83357) acetal (B89532) and a propiolate is used to construct the four-membered cyclobutane ring. This reaction sets a crucial foundation for the tricyclic framework. acs.org

Reductive Ring-Opening: The reductive opening of a cyclic hemiketal intermediate is a key step used to form part of the six-membered ring and install necessary functionality. acs.org

Intramolecular Morita-Baylis-Hillman (MBH) Reaction: This reaction is employed to close the six-membered ring, thereby completing the tricyclic protoilludane core. acs.org The MBH reaction is effective for forming carbon-carbon bonds and creating densely functionalized products.

This sequence represents a reliable strategy for accessing various oxy-functionalized protoilludanes, providing a pathway to Melleolide M and its analogues. acs.orgebi.ac.uk

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the robustness of traditional organic chemistry. This approach is being explored for the synthesis of melleolide-type compounds. anu.edu.au For instance, the acyltransferase LovD from Aspergillus terreus has been engineered for enhanced stability and activity, demonstrating its potential in catalyzing the selective acylation of hydroxyl groups, a key step in the final esterification to form melleolides. chemrxiv.org Similarly, the non-reducing polyketide synthase ArmB is known to catalyze the transesterification of orsellinic acid with various alcohols. chemrxiv.org Enzymes like esterases and lipases are also valuable for their ability to perform site-selective hydrolysis of ester groups under mild conditions, which can be useful for manipulating protecting groups or intermediates in a synthetic sequence. chemrxiv.org A chemoenzymatic synthesis of the related compound (+)-armillarivin has been reported, highlighting the viability of this hybrid strategy. anu.edu.au

Stereocontrolled Synthesis Methodologies (e.g., [2+2] cycloaddition, reductive ring-opening, Morita-Baylis-Hillman reaction)

Biotechnological Production and Metabolic Engineering

Biotechnological approaches aim to harness and optimize the natural production of this compound in its native fungal producers or to transfer the genetic blueprint for its synthesis into industrial microorganisms that are easier to cultivate. smolecule.com

This compound is naturally produced by fungi of the genus Armillaria. smolecule.com Optimizing the growth conditions for these fungi in submerged liquid culture is a direct method to increase product yield. Studies on Armillaria mellea have shown that both the composition of the culture medium and the physical fermentation parameters are critical. academicjournals.org

Key parameters that can be adjusted include nutrient sources, pH, temperature, and aeration. For example, the addition of elicitors like ethanol (B145695) or oils can stimulate secondary metabolite production. academicjournals.orgresearchgate.net Supplementing the culture medium of Armillaria ostoyae with rapeseed oil was found to increase the production of a related melleolide by a factor of six over a 35-day fermentation period. researchgate.net Different fermentation techniques, such as semi-solid-state fermentation (Semi-SSF) where an inert support is added to a liquid culture, can also significantly alter metabolite profiles and yields. nih.gov

academicjournals.org| Parameter | Condition/Component | Effect/Purpose | Reference |

|---|---|---|---|

| Carbon Source | Glucose, Sucrose | Primary energy and carbon source for growth and metabolism. | |

| Nitrogen Source | Peptone, Soybean Cake Powder, Yeast Extract | Provides nitrogen for synthesis of amino acids, proteins, and nucleic acids. |

Heterologous expression involves transferring the biosynthetic gene cluster (BGC) responsible for melleolide production from Armillaria into a more genetically tractable and faster-growing host organism. nih.gov This approach circumvents the slow growth of Armillaria and allows for genetic manipulation to potentially increase yields and produce novel derivatives. epo.org The hosts of choice are typically bacteria like E. coli or fungi such as Saccharomyces cerevisiae (yeast) and Aspergillus species. ebi.ac.ukepo.orgacs.org

The biosynthesis of this compound begins with the cyclization of farnesyl diphosphate (B83284) by the enzyme protoilludene synthase to form the protoilludene scaffold. researchgate.netnih.gov This scaffold is then decorated by a series of cytochrome P450 monooxygenases that add hydroxyl groups. nih.govresearchgate.net Concurrently, a non-reducing polyketide synthase (NR-PKS) called ArmB synthesizes orsellinic acid and then catalyzes its esterification to the sesquiterpenoid alcohol. uniprot.orgnih.gov

Several key enzymes from the melleolide pathway have been successfully expressed in heterologous hosts:

Escherichia coli : Has been used to express and characterize the flavin-dependent halogenases (ArmH1-ArmH5) responsible for the chlorination of some melleolide analogues. asm.orgnih.gov The protoilludene synthase from Armillaria gallica has also been functionally expressed in E. coli. nih.gov

Saccharomyces cerevisiae : Expression constructs containing cytochrome P450 monooxygenases from A. gallica have been transformed into yeast to study their function in the melleolide pathway. epo.org Co-expression with a P450 reductase can improve enzyme activity. epo.org

Aspergillus oryzae : This filamentous fungus has proven to be a highly effective host for expressing complex biosynthetic pathways from basidiomycetes, including the melleolide pathway. researchgate.netresearchgate.net A "hot spot knock-in" method has been used in A. oryzae to elucidate the functions of multiple melleolide biosynthetic genes (mld genes). nih.govresearchgate.net

This strategy not only provides a platform for the sustainable production of this compound but also enables combinatorial biosynthesis, where enzymes from different pathways can be mixed and matched to create novel compounds. nih.gov

researchgate.netnih.govmdpi.com| Enzyme | Gene Name (example) | Function | Reference |

|---|---|---|---|

| Protoilludene Synthase | Pro1, Mld5 | Catalyzes the cyclization of farnesyl diphosphate to form the initial Δ6-protoilludene scaffold. | |

| Cytochrome P450 Monooxygenases | CYPArm3, Mld1-3 | Performs sequential hydroxylation of the protoilludane core to create oxygenated intermediates. |

Genetic Manipulation for Enhanced Yields and Analog Production

The production of melleolides, including this compound, is often limited in the native producer, the basidiomycete fungus Armillaria mellea. core.ac.uk To overcome this, researchers have focused on genetic manipulation and metabolic engineering strategies. nih.govresearchgate.net These approaches aim to increase the production of desired compounds and to generate novel derivatives, or analogs, with potentially improved bioactivities. nih.govnih.gov

The foundation for these genetic strategies lies in the identification and characterization of the melleolide biosynthetic gene cluster (BGC). nih.gov In fungi, genes responsible for the production of a specific secondary metabolite are often physically grouped together on the chromosome. mdpi.com The melleolide BGC contains the core enzymes required for synthesizing the melleolide scaffold, which is composed of a sesquiterpenoid protoilludane core and an orsellinic acid (OA) moiety. researchgate.netuniprot.org

Key enzymes encoded by the melleolide BGC that are primary targets for genetic manipulation include:

Protoilludene Synthase (e.g., Pro1) : This sesquiterpene cyclase catalyzes the first committed step in the pathway, converting the primary metabolite farnesyl diphosphate (FDP) into the protoilludene skeleton. nih.govresearchgate.net Overexpression of the gene encoding this enzyme could potentially increase the flux towards melleolide production.

Orsellinic Acid Synthase (e.g., ArmB) : This non-reducing polyketide synthase (NR-PKS) is responsible for producing orsellinic acid from acetyl-CoA and malonyl-CoA. uniprot.orgnih.gov Crucially, ArmB also demonstrates cross-coupling activity, esterifying the OA moiety to the sesquiterpene alcohol, a vital step in forming the final melleolide structure. nih.govnih.gov Enhancing the expression of armB or expressing it in a high-yielding heterologous host like Aspergillus oryzae can increase the supply of this key building block. nih.gov

Cytochrome P450 Monooxygenases (CYP450s) : The melleolide BGC contains several genes for P450 enzymes. nih.govuniprot.org These enzymes perform various hydroxylation reactions on the protoilludene scaffold, creating the structural diversity seen in the melleolide family. nih.govresearchgate.net By selectively expressing or knocking out specific P450 genes, it is possible to control the hydroxylation pattern and thus steer the biosynthesis towards a specific melleolide or produce novel analogs.

Oxidoreductases and Dehydrogenases : The cluster also codes for various oxidoreductases that are involved in modifying the terpene framework, for instance, by catalyzing stereochemical inversions or forming aldehyde groups. uniprot.orgnih.gov

A significant strategy for analog production involves enzymes encoded outside the primary BGC. For example, a study on A. mellea identified five separate, actively transcribed flavin-dependent halogenase genes (armH1 to armH5) that are not part of the main cluster. nih.gov These enzymes are responsible for the monochlorination of the orsellinic acid moiety. nih.govnih.gov This discovery opens a clear path for combinatorial biosynthesis; by introducing these halogenase genes into a heterologous system that produces a non-chlorinated melleolide, it is possible to generate the chlorinated analog. nih.gov

RNA-sequencing and transcriptomic profiling have become valuable tools for understanding the regulation of the melleolide BGC. nih.govacs.org Such studies can reveal the genetic background and regulatory mechanisms, providing insights that can inform and guide downstream metabolic engineering efforts to enhance production. nih.govresearchgate.net

Hot Spot Knock-in Methodologies

Elucidating the function of each gene within a biosynthetic cluster is a significant challenge, particularly for organisms like Armillaria where genetic tools are not as developed as in model fungi. core.ac.uk The hot spot knock-in method is a powerful, recently established technique that helps to overcome this hurdle by using a heterologous host system, such as the fungus Aspergillus oryzae, which is amenable to genetic manipulation. nih.govnih.gov

This methodology involves the targeted insertion of biosynthetic genes from the organism of interest (e.g., Armillaria) into a specific, transcriptionally active genomic location—a "hot spot"—within the heterologous host. This ensures reliable and often high-level expression of the inserted genes. By systematically introducing genes from the melleolide BGC, either individually or in combination, researchers can functionally characterize each enzyme by analyzing the chemical products formed by the engineered host.

A recent study successfully applied a hot spot knock-in method to elucidate the biosynthetic pathway leading to 1α-hydroxymelleolide. nih.gov The work detailed the complex enzymatic steps involved in forming the sesquiterpene core, including:

Stepwise hydroxylation of the Δ⁶-protoilludene framework by cytochrome P450 enzymes. nih.gov

A stereochemical inversion at the C5 position, a reaction catalyzed by short-chain dehydrogenase/reductase (SDR) family proteins. nih.gov

A key oxidation and rearrangement step catalyzed by the flavoprotein Mld7, a GMC oxidase. This enzyme triggers a double-bond shift and subsequent substitution to create Δ⁷-protoilludene derivatives like armillarivin (B160908). nih.gov

This approach not only confirms the function of individual enzymes but also allows for the production and isolation of specific biosynthetic intermediates that may be difficult to detect in the native organism. nih.gov The hot spot knock-in strategy, therefore, provides crucial insights into the biosynthetic pathway, paving the way for targeted metabolic engineering to produce specific melleolides like this compound and novel analogs in a controlled, high-yield production system. nih.govnih.gov

Molecular Mechanisms of Biological Activities

Antifungal Action at the Molecular Level

The antifungal properties of melleolides are a key area of research. These compounds interfere with fundamental cellular processes in fungal pathogens, leading to growth inhibition.

A primary mechanism of the antifungal action of certain melleolides is the inhibition of protein biosynthesis. rsc.org This is achieved by specifically targeting the eukaryotic translation elongation factor 2 (eEF2). rsc.orgresearchgate.net EF-2 is a crucial protein in the translation process, responsible for the translocation of the ribosome along the mRNA strand. scbt.com By binding to eEF2, these melleolides stall this translocation, effectively halting the elongation of polypeptide chains and thereby inhibiting protein synthesis. rsc.orgscbt.com This disruption of a fundamental cellular process is detrimental to fungal cell viability. smolecule.com Studies using synthetic melleolide probes and protein pulldown assays have confirmed eEF2 as a direct binding partner. rsc.orgresearchgate.net It has been suggested that the binding site for these melleolides on eEF2 is distinct from that of other known eEF2 inhibitors like sordarin. rsc.orgx-mol.net

Fungal pathogens exhibit a range of cellular responses upon exposure to antifungal agents. The innate immune system of organisms like Galleria mellonella can recognize and respond to fungal infections through both cellular and humoral mechanisms. nih.govnih.gov The cellular response involves hemocytes, which are capable of phagocytosis and producing antimicrobial compounds. nih.gov The humoral response includes the production of antimicrobial peptides and enzymes that can target fungal cell wall components like β-1,3-glucan. nih.gov However, some fungal pathogens have developed mechanisms to evade these responses. For instance, toxins produced by Aspergillus fumigatus can impair the function of hemocytes. nih.gov In response to oxidative stress, which can be induced by antifungal compounds, fungi like Armillaria mellea may upregulate the production of ROS-scavenging metabolites as a protective mechanism. mdpi.com

Inhibition of Protein Biosynthesis: Elongation Factor 2 (eEF2) Targeting

Structure-Activity Relationship (SAR) Studies for Bioactivity

The biological activity of melleolides is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features responsible for their antifungal and cytotoxic effects. researchgate.netnih.gov These studies have revealed that the requirements for these two types of bioactivities can be dissimilar. nih.gov

The protoilludane sesquiterpene core is a defining feature of melleolides. mdpi.comsisef.org Modifications to this moiety significantly influence their biological activity. A critical finding from SAR studies is the importance of a Δ2,4-double bond in the protoilludane skeleton for potent antifungal activity against certain fungal species like Aspergillus and Penicillium. nih.govrsc.org Melleolides possessing this feature, such as dihydroarmillylorsellinate (DAO), exhibit strong antifungal effects, whereas those with a Δ2,3-double bond are often less active or inactive against these fungi. researchgate.netsisef.org However, more recent and systematic studies with a larger library of melleolides suggest that the Δ2,4-double bond may not be universally crucial for antifungal activity against all fungal strains. researchgate.net In contrast, the position of the double bond in the protoilludane backbone does not appear to significantly affect the cytotoxicity of melleolides. researchgate.net

Impact of Protoilludane Moiety Modifications on Activity (e.g., Δ2,4-double bond)

Cytotoxicity Research: Cellular Mechanisms

In addition to their antifungal properties, many melleolides, including Melleolide M, exhibit cytotoxic activity against various cancer cell lines. nih.govmdpi.comnih.gov The cellular mechanisms underlying this cytotoxicity are multifaceted and can vary between different melleolide derivatives and cell types.

Research has shown that some melleolides can induce apoptosis, or programmed cell death, in cancer cells. mdpi.com This is often evidenced by the activation of key apoptotic proteins such as caspases (caspase-3, -8, and -9) and changes in the levels of pro-apoptotic proteins like Bax. mdpi.comnih.gov For example, melleolide has been shown to decrease the viability of HepG2 liver cancer cells by modulating these apoptotic markers. nih.gov Furthermore, some melleolides can induce cell cycle arrest, halting the proliferation of cancer cells at specific phases, such as the G2/M phase. mdpi.comnih.gov

Interestingly, not all melleolide-induced cell death occurs through apoptosis. Some studies suggest that certain melleolides can induce a rapid form of cell death with necrotic features, which is distinct from the classical apoptotic pathway. leibniz-hki.denih.gov Other research has pointed towards the induction of autophagic cell death by related compounds from Armillaria mellea. sci-hub.se It has also been suggested that the primary cytotoxic mechanism for some melleolides involves the inhibition of DNA biosynthesis. mdpi.comnih.gov The degree of hydroxylation on the sesquiterpene moiety has also been identified as an important factor for cytotoxicity. researchgate.net

Induction of Cell Cycle Arrest

Research has shown that this compound can induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. Specifically, in studies involving the human hepatocellular carcinoma cell line HepG2, this compound was found to cause cell cycle arrest at the G2/M phase. nih.govmdpi.comnih.gov This phase of the cell cycle is a critical checkpoint that ensures DNA integrity before cell division. By halting the cell cycle at this stage, this compound prevents the proliferation of cancer cells. This effect is associated with a reduction in the activity of Ki67, a nuclear protein that serves as a marker for cell proliferation. db-thueringen.de

Modulators of Cellular Viability

This compound significantly impacts cellular viability, primarily through the induction of apoptosis, or programmed cell death. frontiersin.org Its cytotoxic effects have been observed in various cancer cell lines. nih.govresearchgate.net The mechanism behind this involves the modulation of several key proteins associated with apoptosis. mdpi.comnih.gov Treatment with this compound has been shown to affect the levels of caspase-3, caspase-8, and caspase-9, which are crucial executioner and initiator caspases in the apoptotic cascade. mdpi.comnih.gov Furthermore, it influences the expression of the pro-apoptotic protein Bax. mdpi.comnih.gov The compound has also been noted for its rapid cytotoxic effects, inducing cell death in human primary monocytes and cancer cells within a short timeframe. nih.gov

Effects on Specific Cell Lines (e.g., HepG2)

The effects of this compound have been particularly studied in the HepG2 human liver cancer cell line. It has demonstrated potent cytotoxic activity against these cells, with a reported IC50 value of 4.95 μg/mL. mdpi.comnih.gov In contrast, its activity against normal liver cells (L02) was weaker, with an IC50 of 16.05 μg/mL, suggesting a degree of selectivity for cancer cells. mdpi.comnih.gov In HepG2 cells, this compound's mechanism of action includes the induction of G2/M phase cell cycle arrest and the modulation of apoptotic pathways. nih.govmdpi.comnih.gov

Phytotoxic Activity and Plant-Fungus Interactions

Melleolides, including this compound, are recognized for their phytotoxic properties and their role in the interactions between their producing fungi, such as Armillaria species, and host plants. asm.orgnih.govresearchgate.net

Impact on Plant Growth Parameters (e.g., callus culture, seedling growth)

The phytotoxic nature of melleolides has been demonstrated through their impact on plant growth. Studies have shown that melleolides can inhibit the growth of plant callus cultures and seedlings. For instance, a mixture of melleolide D and melledonal C was found to decrease the raw biomass of Populus balsamifera callus culture at a concentration of 0.5%. sisef.orgsisef.org This same concentration also reduced the viability of Larix sibirica and Pinus sylvestris seedlings, leading to inhibited stem and root growth, dechromation of foliage, and loss of turgor. sisef.orgsisef.org The ability to induce a callus, a mass of undifferentiated plant cells, is a key technique in plant biotechnology for studying growth and regeneration. longdom.org The growth of this callus can be influenced by plant growth regulators like auxins and cytokinins. scielo.brdergipark.org.tr

Role in Fungal Pathogenicity

The production of melleolides by Armillaria species is considered a potential mechanism of their pathogenicity. sisef.org These fungi are known plant pathogens, causing root rot in a variety of trees. asm.org The phytotoxic effects of melleolides contribute to the fungus's ability to infect and damage the host plant. rsc.org By inhibiting plant growth and causing tissue damage, these compounds can facilitate the spread of the fungus within the host. sisef.org

Other Reported Biological Activities

Beyond its anticancer and phytotoxic effects, this compound and related melleolides have been reported to possess a variety of other biological activities. These include antifungal and antibacterial properties. researchgate.netacademicjournals.org

Melleolides have shown activity against various fungi, and this antifungal action is often associated with the presence of a Δ2,4-double bond in the protoilludene ring of their structure. researchgate.netsisef.org The mechanism of this antifungal activity has been linked to the inhibition of protein biosynthesis by targeting the eukaryotic translation elongation factor 2 (eEF2) in fungal cells. smolecule.comrsc.org

In terms of antibacterial activity, certain melleolides have demonstrated inhibitory effects, particularly against Gram-positive bacteria. academicjournals.org For example, Melleolide K has shown antimicrobial activity against both Gram-positive bacteria and yeasts. academicjournals.org Additionally, some melleolides exhibit anti-inflammatory properties by inhibiting 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. db-thueringen.de

Differential Effects on Yeast Chronological Lifespan

Research has revealed that this compound exhibits contrasting effects on the chronological lifespan (CLS) of two different yeast species, Saccharomyces cerevisiae and Schizosaccharomyces pombe. The CLS of yeast is a model for the aging of post-mitotic cells in more complex organisms. nih.govtandfonline.com

In studies involving the budding yeast Saccharomyces cerevisiae, this compound was found to extend its CLS. nih.govtandfonline.com This suggests a potential anti-aging activity at the cellular level. Conversely, this compound was observed to shorten the CLS of the fission yeast Schizosaccharomyces pombe. nih.govtandfonline.com This differential impact highlights the compound's selective nature and suggests that its effects are dependent on the specific cellular environment and genetic makeup of the organism. nih.govtandfonline.com The contrasting outcomes in these two yeast models point towards distinct molecular targets or pathways being affected by this compound in each species.

Table 1: Effect of this compound on Yeast Chronological Lifespan

| Yeast Species | Effect on Chronological Lifespan | Reference |

|---|---|---|

| Saccharomyces cerevisiae | Extended | nih.govtandfonline.com |

Broader Antimicrobial Spectrum Investigations

This compound is one of several melleolides isolated from the cultured mycelia of Armillariella mellea that have been investigated for their antimicrobial properties. nih.gov Melleolides, as a class of compounds, are known for their antibacterial and antifungal activities. researchgate.net

Specifically, this compound, along with Melleolide K and Melleolide L, has demonstrated antimicrobial activities. nih.gov While detailed specifics of this compound's spectrum are part of broader investigations into the melleolide family, the general activity of this class of compounds has been noted against various microbes. For instance, other melleolides have shown activity against bacteria such as Bacillus subtilis and Escherichia coli, and fungi like Candida albicans. mdpi.com The structural features of melleolides, such as the presence of a Δ²,⁴-double bond in the protoilludene moiety, have been identified as important for their antifungal activity against certain fungal species. researchgate.net

Enzyme Inhibitory Activities

The melleolide family of compounds, to which this compound belongs, has been recognized for its potential to inhibit certain enzymes. researchgate.net One of the notable activities investigated within this class is the inhibition of acetylcholinesterase (AChE). researchgate.net

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of this enzyme can lead to an increase in acetylcholine levels, a strategy employed in the treatment of conditions like Alzheimer's disease. nih.gov While the broader class of melleolides has been identified as having acetylcholinesterase inhibitory potential, specific inhibitory data for this compound is not extensively detailed in the provided context. The investigation into the enzyme inhibitory activities of these compounds is part of ongoing research to discover new bioactive natural products. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Melleolide K |

| Melleolide L |

Advanced Analytical and Omics Methodologies in Melleolide M Research

Metabolomics and Metabonomics Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the cellular state. In the context of Melleolide M research, metabolomic and metabonomic approaches are instrumental in profiling the secondary metabolite landscape of producing fungi, such as species of the genus Armillaria.

Feature-Based Molecular Networking Applications

Feature-Based Molecular Networking (FBMN) has emerged as a powerful bioinformatic tool for the visualization and annotation of non-targeted mass spectrometry data. nih.gov This approach organizes MS/MS data into networks based on the similarity of fragmentation patterns, allowing for the systematic classification of metabolites into molecular families. frontiersin.orgwur.nl In the study of Armillaria metabolomes, FBMN facilitates the mapping of chemical diversity and the identification of known and novel melleolide analogues. frontiersin.orgresearchgate.netresearchgate.net

By creating molecular networks from LC-MS/MS data, researchers can visualize clusters of related compounds. Melleolides, sharing a common structural core, group together in these networks, enabling the targeted dereplication and identification of congeners, including this compound. researchgate.netgeomar.de This method is particularly advantageous as it does not require purified standards for every compound and can handle the complexity of fungal extracts, thus accelerating the discovery of new derivatives and providing insights into the metabolic potential of the producing organism. frontiersin.orgwur.nl The FBMN workflow typically involves processing LC-MS/MS data with tools like MZmine or MS-DIAL to detect and align features, followed by uploading the data to the Global Natural Products Social Molecular Networking (GNPS) platform for network construction and analysis. wur.nl

Cultivation Condition Influence on Metabolome

The production of secondary metabolites in fungi, including this compound, is profoundly influenced by cultivation conditions. The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering culture parameters, is a key strategy to activate silent biosynthetic gene clusters and explore the full chemical diversity of a fungal strain. mdpi.com

Studies on Armillaria species have demonstrated that the composition of the metabolome, and consequently the yield of specific melleolides, varies significantly with changes in the growth medium and physical state of the culture. nih.govsisef.orgacademicjournals.org For instance, distinct metabolite profiles are observed when Armillaria mellea is grown in liquid versus solid agar (B569324) cultures. nih.govmdpi.com Metabolite extracts from potato dextrose agar (PDA) cultures have been shown to contain a different array of molecules compared to extracts from potato dextrose broth (PDB) liquid cultures. nih.gov In one study analyzing various Armillaria species, this compound was identified in strains of A. mellea and A. ostoyae. sisef.org The total accumulation of melleolides in submerged cultures of these fungi can range significantly, highlighting the critical role of culture optimization in producing these compounds. sisef.org

Table 1: Influence of Cultivation Matrix on Armillaria mellea Metabolome

| Cultivation Matrix | Observation | Reference |

| Potato Dextrose Agar (PDA) | Altered abundance of secondary metabolism-related proteins compared to liquid cultures. | nih.gov |

| Distinct Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and LC-MS/MS profiles. | nih.govmdpi.com | |

| Detection of molecules with shared signature fragment ions (m/z 264.8, 246.8), suggesting a common structural core. | nih.gov | |

| Potato Dextrose Broth (PDB) | Different metabolite profile compared to agar cultures. | nih.govmdpi.com |

Proteomic Characterization of Producing Organisms

Proteomics, the large-scale analysis of proteins, offers a direct window into the functional state of an organism. For this compound research, proteomic studies of Armillaria species are vital for understanding the physiological responses and identifying the enzymes involved in the biosynthesis of this complex metabolite.

Enzyme Identification via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technology in proteomics for identifying and quantifying proteins from complex biological samples. nih.govnih.gov In the context of this compound, LC-MS/MS has been used to identify enzymes potentially involved in its biosynthetic pathway. nih.gov

Genomic and transcriptomic studies have identified biosynthetic gene clusters in Armillaria species that are predicted to be responsible for melleolide production. mdpi.comresearchgate.net These clusters often encode key enzymes such as sesquiterpene cyclases and polyketide synthases. nih.govresearchgate.net For instance, protoilludene synthase (Pro1) and the polyketide synthase ArmB are known to be associated with melleolide biosynthesis. nih.gov While direct detection of these specific enzymes via proteomics can be challenging, studies have successfully identified protein products from genes located adjacent to them in the biosynthetic cluster. nih.gov This approach provides strong circumstantial evidence for the expression and functional role of the entire gene cluster in melleolide production under specific culture conditions.

Table 2: Key Enzymes in Melleolide Biosynthesis

| Enzyme | Function | Identification Method Context | Reference |

| Protoilludene synthase (Pro1) | Catalyzes the first committed step, the cyclization of farnesyl diphosphate (B83284) to a protoilludene scaffold. | Associated with the melleolide biosynthetic gene cluster. Not directly detected but neighboring gene products were identified via LC-MS/MS. | nih.gov |

| Polyketide Synthase (ArmB) | Synthesizes orsellinic acid and facilitates its ligation to the sesquiterpene alcohol. | Associated with the melleolide biosynthetic gene cluster. Not directly detected but neighboring gene products were identified via LC-MS/MS. | nih.gov |

| Flavin-dependent halogenases (ArmH1-ArmH5) | Catalyze the chlorination of the orsellinic acid moiety on melleolide precursors. | Heterologous expression and in vitro characterization. | asm.org |

Advanced Spectroscopic Techniques for Characterization

The definitive structural elucidation of complex natural products like this compound relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

The primary tools for determining the structure of melleolides are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netd-nb.info One-dimensional (1D) NMR techniques (¹H and ¹³C) provide information on the chemical environment of individual atoms, while two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) are used to establish the connectivity between atoms, piecing together the carbon skeleton and the placement of functional groups. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (ESI), is used to determine the precise molecular formula of the compound. researchgate.netd-nb.info For this compound, a high-resolution fast atom bombardment mass spectrometry (HRFAB-MS) analysis yielded an [M+H]⁺ ion at m/z 453.1686, corresponding to the molecular formula C₂₃H₃₀ClO₇. In some cases, when suitable crystals can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute configuration. researchgate.net

Table 3: Spectroscopic Data for this compound

| Technique | Observation | Reference |

| HRFAB-MS | m/z 453.1686 [M+H]⁺ | |

| Molecular Formula | C₂₃H₃₀ClO₇ |

Bioinformatic Tools and Computational Chemistry in Pathway Analysis

The elucidation of the biosynthetic pathway for complex natural products like this compound is heavily reliant on the integration of advanced analytical techniques with powerful computational methodologies. Bioinformatic tools are essential for identifying the genetic blueprint for the molecule, while computational chemistry provides insights into the specific enzymatic reactions that construct the final structure. This synergy allows researchers to move from a sequenced genome to a proposed biosynthetic pathway with a high degree of confidence.

The journey to understanding this compound's formation begins with genome mining. Fungal secondary metabolites are typically synthesized by enzymes whose genes are physically grouped together on a chromosome in what is known as a Biosynthetic Gene Cluster (BGC). nih.govcreative-diagnostics.com The availability of sequenced genomes for fungi, including various Armillaria species, has enabled the use of specialized bioinformatic software to scan this genetic data and identify putative BGCs. frontiersin.org

Tools such as the antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) and the Secondary Metabolite Unknown Regions Finder (SMURF) are specifically designed for this purpose. nih.govfrontiersin.orgnih.gov They operate by identifying "backbone" or "signature" genes that encode the core enzymes of a particular metabolic class. nih.gov For melleolides, these signature enzymes are a terpene cyclase (specifically, a protoilludene synthase) and a polyketide synthase (PKS). researchgate.netresearchgate.net These programs use Hidden Markov Models (HMMs) to detect conserved protein domains within the genome, flagging regions that contain the characteristic genes for a BGC. nih.gov Once a backbone gene is identified, the software analyzes the surrounding genomic region for other genes typically found in a BGC, such as those encoding tailoring enzymes (e.g., P450s, dehydrogenases, methyltransferases) that modify the core scaffold. sci-hub.se

| Tool Name | Primary Function | Methodology | Relevance to Melleolide Pathway |

|---|---|---|---|

| antiSMASH | Comprehensive BGC identification and annotation in bacteria and fungi. nih.gov | Utilizes profile Hidden Markov Models (pHMMs) to detect a wide range of signature genes and performs comparative gene cluster analysis. nih.gov | Identifies the melleolide BGC by detecting the co-located protoilludene synthase and PKS genes. |

| SMURF | Specifically designed for identifying BGCs in fungal genomes. frontiersin.orgsci-hub.se | Uses HMMs to find backbone enzymes (PKS, NRPS) and then defines cluster boundaries based on the density of associated tailoring enzymes. nih.govsci-hub.se | Predicts the extent of the melleolide BGC by locating the core synthase genes and associated decorating enzymes. |

| BLAST | Basic Local Alignment Search Tool for comparing primary biological sequence information. | Finds regions of local similarity between sequences, allowing for functional inference based on homology to characterized proteins. | Used to find homologs of known sesquiterpene cyclases or PKS enzymes in the Armillaria genome. |

| NaPDoS | Predicts the function and substrate of PKS and NRPS domains. sci-hub.se | Phylogenetic analysis of key domains (e.g., Ketosynthase for PKS) from characterized enzymes to infer function. sci-hub.se | Helps predict that the PKS in the melleolide cluster is likely an orsellinic acid synthase. |

Once bioinformatic analysis has identified the melleolide BGC, the next critical step is to assign functions to the individual genes within it, particularly the array of tailoring enzymes. The structure of this compound, with its specific pattern of hydroxylations and a chlorinated orsellinic acid moiety, indicates a series of precise enzymatic modifications. smolecule.com This is where computational chemistry becomes indispensable.

Homology modeling is a primary computational technique used when an experimentally determined protein structure is unavailable. Researchers can take the amino acid sequence of a melleolide biosynthetic enzyme, for instance a Cytochrome P450 monooxygenase from the BGC, and search for proteins with similar sequences that have known three-dimensional structures (templates). A 3D model of the Armillaria P450 can then be built based on the template's structure.

With a reliable 3D model, molecular docking simulations can be performed. worldscientific.commdpi.com Docking algorithms predict the preferred orientation of a molecule (a ligand, such as a protoilludane intermediate) when bound to the active site of the protein model. By systematically docking various potential biosynthetic intermediates into the active sites of the different P450s found in the gene cluster, scientists can generate hypotheses about which enzyme performs which specific hydroxylation. For example, simulations can predict which P450 is most likely to hydroxylate the C1 position of the protoilludane scaffold. While specific docking studies on the this compound pathway are not extensively published, this standard methodology is applied broadly in natural product research and has been used to investigate other enzyme systems in Armillaria species. worldscientific.commdpi.comresearchgate.net

More advanced computational methods, such as Density Functional Theory (DFT) calculations, can be employed to investigate complex reaction mechanisms. nih.gov These quantum chemical methods can model the electronic structure of molecules to understand stereochemical outcomes and the energetics of proposed reaction steps, such as the double-bond shifts and substitutions catalyzed by oxidases in the melleolide pathway. nih.gov

The integration of these computational approaches with multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) provides a powerful workflow. nih.gov For example, by comparing the expressed genes (transcriptomics) with the produced metabolites (metabolomics) under different culture conditions, researchers can correlate the expression of a specific P450 gene with the appearance of a specific hydroxylated melleolide, thereby validating the predictions from computational models.

| Gene/Enzyme Class | Predicted Function in this compound Biosynthesis | Method of Functional Prediction |

|---|---|---|

| Protoilludene Synthase | Catalyzes the cyclization of farnesyl diphosphate to form the core Δ6-protoilludene scaffold. researchgate.net | Bioinformatics (BLAST, antiSMASH) based on homology to known terpene cyclases. |

| Orsellinic Acid Synthase (PKS) | Synthesizes the orsellinic acid moiety from acetyl-CoA and malonyl-CoA precursors. researchgate.net | Bioinformatics (antiSMASH, NaPDoS) identifying it as a non-reducing PKS. |

| Cytochrome P450 Monooxygenases | Perform regioselective hydroxylations on the protoilludane scaffold at various positions. | Computational Chemistry (Homology Modeling, Molecular Docking) to predict substrate specificity. |

| Flavin-Dependent Halogenase | Catalyzes the chlorination of the orsellinic acid moiety. researchgate.net | Bioinformatics (BLAST) based on homology to known halogenase enzymes. |

| Acyltransferase/PKS-releasing domain | Catalyzes the esterification of the hydroxylated protoilludane core with the chlorinated orsellinic acid. researchgate.net | Domain analysis within the PKS gene (e.g., via antiSMASH). |

| Dehydrogenases/Reductases | Catalyze oxidation/reduction reactions, potentially involved in stereochemical control. nih.gov | Bioinformatics (BLAST) and comparative genomics. |

Future Directions and Research Perspectives

Untapped Biosynthetic Potential and Novel Analog Discovery

The genomic era has revealed that fungal genomes, including those of Armillaria species, contain a wealth of biosynthetic gene clusters (BGCs) that are not expressed under typical laboratory conditions. nih.gov These "silent" or "cryptic" BGCs are a promising source for the discovery of new melleolide analogs. The identification of the melleolide BGC in Armillaria gallica and a similar cluster in Armillaria mellea provides a foundational toolkit for exploring this untapped potential. nih.govresearchgate.net

Future research can leverage several strategies to unlock this biosynthetic reservoir:

Genome Mining: Bioinformatic analysis of Armillaria genomes can identify additional putative melleolide-like BGCs or novel enzyme-encoding genes within known clusters. rsc.org This computational approach can guide the targeted discovery of new natural products.

OSMAC (One Strain, Many Compounds) Approach: Systematically altering culture conditions—such as media composition, pH, temperature, and aeration—can trigger the expression of silent BGCs. researchgate.net For example, supplementing the culture medium of Armillaria ostoyae with rapeseed oil was shown to significantly increase the production of a new melleolide. researchgate.net This simple and effective strategy can lead to the isolation of previously uncharacterized melleolide derivatives.

Heterologous Expression: Expressing the entire melleolide BGC or individual genes in a more genetically tractable fungal host, like Aspergillus oryzae, or in yeast (Saccharomyces cerevisiae), can facilitate the production and characterization of melleolides and their biosynthetic intermediates. asm.orgrwth-aachen.de This approach overcomes the challenges of working with slow-growing native producers and provides a platform for pathway engineering. nih.govrwth-aachen.de

The discovery of over 60 structural variants of melleolides underscores the biosynthetic plasticity of Armillaria fungi, suggesting that many more analogs await discovery. asm.org

Advanced Biocatalysis and Enzymatic Pathway Engineering

The biosynthesis of melleolide M is a multi-step process involving a cascade of specialized enzymes, each presenting an opportunity for biocatalytic application and pathway engineering. rsc.org Key enzyme classes in the pathway include terpene cyclases, cytochrome P450 monooxygenases, and polyketide synthases. nih.govresearchgate.netcore.ac.uk

Future research in this area should focus on:

Enzyme Characterization: A thorough biochemical characterization of the enzymes within the melleolide BGC is essential. For instance, the pathway involves a polyketide synthase (ArmB) with unique cross-coupling activity that esterifies the sesquiterpene alcohol with orsellinic acid. core.ac.uk Recent studies have also elucidated the function of a multifunctional GMC oxidase (Mld7) and cytochrome P450s involved in the complex oxidation and rearrangement of the protoilludane skeleton. nih.gov

Protein Engineering: Enzymes can be tailored through protein engineering techniques like directed evolution and site-directed mutagenesis to alter their substrate specificity or catalytic function. symeres.comnih.gov For example, engineering the P450 monooxygenases could change the hydroxylation patterns on the melleolide scaffold, while modifying the acyltransferase domain of the PKS could allow for the incorporation of different acid moieties, leading to a diverse array of novel melleolide esters. rsc.orgalmacgroup.com

Pathway Refactoring: The entire biosynthetic pathway can be reconstructed in a heterologous host, allowing for the creation of non-natural melleolide analogs. rwth-aachen.de This "mix-and-match" approach, combining enzymes from different pathways, could generate compounds with enhanced or entirely new biological activities. nih.gov The successful heterologous production of melleolide precursors in yeast provides a proof of concept for this strategy. rwth-aachen.de

These biocatalytic and engineering approaches offer a sustainable and efficient alternative to traditional chemical synthesis for producing novel, high-value compounds. symeres.commdpi.com